molecular formula C11H14N2OS B13269041 {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol

Cat. No.: B13269041
M. Wt: 222.31 g/mol
InChI Key: YILMKNNAOYLIOR-UHFFFAOYSA-N
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Description

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the thiazole and pyridine families This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted thiazole-pyridine compounds .

Scientific Research Applications

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial DNA gyrase, resulting in antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

(6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol

InChI

InChI=1S/C11H14N2OS/c1-4-8-6(2)7(3)10-9(5-14)13-15-11(10)12-8/h14H,4-5H2,1-3H3

InChI Key

YILMKNNAOYLIOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C1C)C)C(=NS2)CO

Origin of Product

United States

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